molecular formula C28H32O13 B1200365 10-Dihydrosteffimycin CAS No. 75086-96-3

10-Dihydrosteffimycin

Cat. No.: B1200365
CAS No.: 75086-96-3
M. Wt: 576.5 g/mol
InChI Key: UNKIHGIMHCGUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Dihydrosteffimycin is a compound of interest in microbiological and pharmaceutical research, belonging to the steffimycin family of antibiotics. Steffimycins are anthraquinone-type natural products derived from Streptomyces bacteria and are recognized among the most potent compounds with submicromolar activity against Mycobacterium tuberculosis . This positions this compound and its analogs as highly promising candidates for foundational research aimed at developing new therapeutic agents against tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains . The primary research value of this compound lies in its potent antiplasmodial and antimycobacterial properties, making it a valuable tool for scientists exploring novel modes of action against stubborn bacterial pathogens . Research into related steffimycins suggests that the mechanism of action for this class of molecules may involve interaction with critical bacterial cellular processes, offering a potential pathway for targeting resistant infections . As a research-grade chemical, this compound is provided exclusively to facilitate in vitro biological research and investigative studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

75086-96-3

Molecular Formula

C28H32O13

Molecular Weight

576.5 g/mol

IUPAC Name

7-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-4,6,9,10-tetrahydroxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C28H32O13/c1-9-18(30)22(34)24(38-4)27(40-9)41-23-17-13(25(35)28(2,36)26(23)39-5)8-12-16(21(17)33)20(32)15-11(19(12)31)6-10(37-3)7-14(15)29/h6-9,18,22-27,29-30,33-36H,1-5H3

InChI Key

UNKIHGIMHCGUGS-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)(C)O)OC)OC)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)(C)O)OC)OC)O)O

Synonyms

10-dihydrosteffimycin

Origin of Product

United States

Origin and Biotransformation Pathways of 10 Dihydrosteffimycin

Microbial Production and Isolation Strategies for 10-Dihydrosteffimycin and Related Analogues

This compound is not typically produced as a primary metabolite by microorganisms but rather as a result of the microbial conversion of steffimycin (B1681132) and steffimycin B. tandfonline.comdoi.org The producing organism of the parent steffimycins is "Streptomyces steffisburgensis". nih.govnih.gov Isolation of this compound and its analogue, this compound B, involves fermentation of a steffimycin-producing organism or a different microbial strain capable of the necessary reduction, followed by extraction and chromatographic purification of the resulting compounds from the fermentation broth. tandfonline.comdoi.org

The search for novel bioactive compounds has led to the exploration of various environments for microorganisms with unique metabolic capabilities. Endophytic actinomycetes, for instance, which live within plant tissues, have become a significant source of novel molecules, including anticancer compounds. oatext.com The isolation of a Streptomyces scabrisporus strain from the medicinal tree Amphipterygium adstringens led to the production of steffimycin B, highlighting the potential of exploring unique ecological niches for discovering producers of anthracycline precursors. oatext.com

Isolation of microbial strains often involves plating on selective agar (B569324) media, followed by purification of individual colonies. frontiersin.org Subsequent screening for the production of desired compounds can be performed using various analytical techniques, such as high-performance liquid chromatography (HPLC). researchgate.net

Enzymatic Reduction of Steffimycin and Steffimycin B to this compound

The conversion of steffimycin and steffimycin B into their 10-dihydro derivatives is an enzymatic reduction reaction. tandfonline.comdoi.orggoogle.com This biotransformation specifically targets the ketonic carbonyl group at the C-10 position of the steffimycin molecule.

While the specific reductase enzymes responsible for the conversion of steffimycin to this compound from Streptomyces species have not been fully characterized in the provided context, similar microbial reductions of anthracyclines are well-documented. For instance, a cell-free preparation from Chaetomium sp. UC®-4634 has been shown to catalyze the ketonic carbonyl reduction of steffimycin B to this compound B. kzoo.edu The enzymes responsible for such reductions often belong to the short-chain dehydrogenase/reductase (SDR) family. mdpi.com These enzymes are crucial in the biosynthesis of various polyketides by catalyzing the reduction of specific carbonyl groups, which in turn influences the final structure of the molecule. mdpi.com

The enzymatic conversion of steffimycin and steffimycin B demonstrates a high degree of regioselectivity, specifically targeting the C-10 carbonyl group for reduction. tandfonline.comdoi.org This specificity is a hallmark of many enzymes involved in secondary metabolite biosynthesis. The substrate specificity of enzymes in anthracycline pathways can be quite defined. For example, the DnrF hydroxylase from the daunorubicin (B1662515) pathway exhibits significant substrate specificity, with its activity decreasing with modifications to the substrate structure. acs.org Conversely, the glycosyltransferase StfG from the steffimycin pathway has shown flexibility, being able to transfer various deoxysugars, not just its natural substrate L-rhamnose. researchgate.net This suggests that while the reductases acting on steffimycin are regioselective for the C-10 position, the broader enzymatic machinery in these pathways can exhibit varying degrees of substrate promiscuity.

Genetic and Biochemical Analysis of the Biosynthetic Pathway Towards Steffimycin and its Precursors

The biosynthesis of steffimycin, the precursor to this compound, is a complex process involving a suite of enzymes encoded by a dedicated biosynthetic gene cluster (BGC). nih.govnih.govasm.org

The biosynthetic gene cluster for steffimycin has been cloned and characterized from "Streptomyces steffisburgensis" NRRL 3193. nih.govnih.govasm.org Analysis of a 42.8-kbp DNA region identified 36 open reading frames (ORFs), with 24 of them, spanning 26.5 kb, believed to be involved in steffimycin biosynthesis. nih.govnih.govasm.org These genes encode for all the necessary functions, including polyketide synthesis, tailoring of the molecule, regulation of the pathway, and resistance mechanisms. nih.govnih.govasm.org The involvement of this cluster in steffimycin production was confirmed through heterologous expression in Streptomyces albus. nih.govnih.gov The identification of such clusters is often achieved using genome mining tools like antiSMASH. oup.com

The biosynthesis of the steffimycin aglycone begins with the action of a type II polyketide synthase (PKS). nih.govmdpi.com This enzymatic complex iteratively condenses small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a poly-β-keto chain. mdpi.commdpi.comutupub.fi The minimal type II PKS consists of a ketosynthase α (KSα), a ketosynthase β (KSβ, also known as the chain length factor), and an acyl carrier protein (ACP). nih.govmdpi.com

Following the formation of the polyketide backbone, a series of tailoring enzymes, including ketoreductases, cyclases, and aromatases, modify and fold the chain to create the characteristic tetracyclic aromatic structure of anthracyclines. nih.govmdpi.com Inactivation of the stfX gene, which codes for a putative cyclase, has shown its involvement in the cyclization of the fourth ring of the steffimycin aglycone. nih.govnih.govasm.org

Once the aglycone is formed, glycosyltransferases attach sugar moieties. utupub.fi In the steffimycin pathway, the glycosyltransferase StfG is responsible for attaching L-rhamnose to the aglycone. nih.govnih.govresearchgate.net Inactivation of the stfG gene resulted in the production of the steffimycin aglycone. nih.govnih.govasm.org Interestingly, StfG has demonstrated flexibility in its substrate recognition, capable of transferring a variety of other deoxysugars when provided with the appropriate sugar biosynthetic gene cassettes. researchgate.net

Post-Polyketide Maturation Steps Leading to this compound Structure

The biosynthesis of this compound is a multi-step enzymatic process that follows the initial formation of a polyketide backbone. This intricate maturation process is orchestrated by a series of tailoring enzymes encoded within the steffimycin biosynthetic gene cluster found in the producing organism, Streptomyces steffisburgensis. nih.govnih.gov These enzymes modify the nascent polyketide chain through a series of cyclizations, aromatizations, oxygenations, methylations, and glycosylations to yield the penultimate precursor, steffimycin, which is then reduced to form this compound.

The journey from the polyketide intermediate to steffimycin involves a cascade of enzymatic reactions. The initial poly-β-keto chain, assembled by the minimal polyketide synthase (PKS) complex (StfP, StfK, and StfS), undergoes a series of crucial modifications. nih.gov The aromatization of the first ring is believed to be carried out by the StfQ enzyme. nih.govmdpi.com Subsequently, the StfY protein likely catalyzes the cyclization of the second and third rings. nih.gov An oxygenase, StfOI, is proposed to be responsible for the oxygenation of the anthrone (B1665570) intermediate at the C-12 position. nih.gov

A key step in the formation of the characteristic tetracyclic structure is the cyclization of the fourth ring, a reaction catalyzed by the putative cyclase, StfX. nih.govasm.org This step is particularly noteworthy as it follows a pathway similar to the biosynthesis of jadomycin (B1254412) and rabelomycin, and does not require a carboxymethyl group at C-10, which is a feature in the biosynthesis of other anthracyclines like daunorubicin. nih.govasm.org Further modifications include two methylation steps at the C-2 and C-8 positions and a reduction of the C-7 keto group by a ketoreductase, StfT. nih.gov

The final step in the formation of steffimycin is the attachment of an L-rhamnose sugar moiety to the C-7 hydroxyl group of the aglycon. This glycosylation is catalyzed by the glycosyltransferase StfG. nih.govnih.govasm.org The inactivation of the stfG gene has been shown to result in the accumulation of the steffimycin aglycon, confirming the role of this enzyme in the final stages of steffimycin biosynthesis. nih.govnih.govasm.org

The formation of this compound occurs via the microbial conversion of steffimycin and its analogue, steffimycin B. pnas.orgscite.ai This transformation involves the specific reduction of the ketonic carbonyl group at the C-10 position. hilarispublisher.com While the precise enzyme responsible for this reduction within S. steffisburgensis is not explicitly detailed, various microorganisms have been shown to possess NAD(P)H-dependent oxidoreductases capable of carrying out this type of reduction on anthracycline compounds. This final enzymatic reduction step yields the this compound structure.

Table of Key Post-Polyketide Maturation Enzymes and Their Functions:

GeneProteinProposed Function in Steffimycin Biosynthesis
stfQAromataseCatalyzes the aromatization of the first ring of the polyketide intermediate. nih.govmdpi.com
stfYCyclaseInvolved in the cyclization of the second and third rings. nih.gov
stfOIOxygenasePerforms oxygenation at the C-12 position of the anthrone intermediate. nih.gov
stfXCyclaseCatalyzes the cyclization of the fourth ring to form the tetracyclic core. nih.govasm.org
stfTKetoreductaseReduces the keto group at the C-7 position. nih.gov
stfGGlycosyltransferaseAttaches the L-rhamnose sugar moiety to the C-7 position of the aglycon. nih.govnih.govasm.org
UnknownReductaseReduces the C-10 keto group of steffimycin to a hydroxyl group, forming this compound. hilarispublisher.com

Methodologies for Structural Elucidation of 10 Dihydrosteffimycin

Application of Advanced Spectroscopic Techniques for Structural Determination

The foundational understanding of the chemical makeup and stereochemistry of 10-Dihydrosteffimycin has been largely derived from a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. Each of these techniques provides unique and complementary information that, when pieced together, reveals a comprehensive picture of the molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool for determining the relative stereochemistry of the chiral centers within the this compound molecule. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, and NOESY) NMR experiments, chemists have been able to map out the proton and carbon framework and deduce the spatial relationships between different parts of the molecule.

Detailed analysis of the proton NMR spectrum would reveal the chemical shifts, multiplicities, and coupling constants for each proton in the molecule. For instance, the anomeric proton of the sugar moiety would typically appear as a distinct doublet in the downfield region of the spectrum. The coupling constant of this signal would be indicative of the stereochemical orientation of the glycosidic bond. Similarly, the protons on the tetracyclic aglycone would exhibit characteristic signals that inform on their local chemical environment and their stereochemical relationships with neighboring protons.

Carbon-13 NMR spectroscopy provides information on the number of unique carbon atoms and their respective chemical environments. The chemical shifts of the carbon signals would confirm the presence of key functional groups such as carbonyls, aromatic rings, and the sugar moiety.

Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for establishing through-space correlations between protons that are in close proximity. These correlations provide critical evidence for the assignment of relative stereochemistry at the various chiral centers of the molecule.

Hypothetical ¹H NMR Data for Key Protons in this compound

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-1' (anomeric)~5.5d~3.5
H-10~5.0d~6.0
OCH₃ (C-2)~3.8s-
OCH₃ (C-8)~3.9s-
Aromatic Protons6.5 - 7.5m-

Hypothetical ¹³C NMR Data for Key Carbons in this compound

Carbon AssignmentChemical Shift (ppm)
C=O (C-6, C-11)~180-190
Aromatic Carbons~110-160
C-1' (anomeric)~100
C-10~70
OCH₃ Carbons~55-60

Mass spectrometry (MS) has been instrumental in determining the molecular formula and confirming the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition as C₂₈H₃₂O₁₃. Current time information in Tokyo, JP.

In addition to providing the molecular formula, mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers valuable structural information through the analysis of fragmentation patterns. Upon ionization, the molecular ion of this compound can undergo characteristic fragmentation, providing clues about its substructures. A common fragmentation pathway for glycosylated natural products like this compound is the cleavage of the glycosidic bond, resulting in the separation of the sugar moiety from the aglycone. The masses of the resulting fragment ions would correspond to the masses of the sugar and the aglycone, thereby confirming the presence of these two key components.

Expected Fragmentation Data from Mass Spectrometry of this compound

Fragment IonProposed StructureExpected m/z
[M+H]⁺Intact Molecule577.1819
[M-Sugar+H]⁺Aglycone415.0924
[Sugar-H₂O+H]⁺Dehydrated Sugar Moiety145.0501

While NMR and MS provide crucial information about connectivity and relative stereochemistry, X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry and the three-dimensional conformation of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful X-ray crystallographic analysis of this compound would yield a detailed three-dimensional model of the molecule, showing the precise spatial arrangement of every atom. This would definitively establish the absolute configuration at each of the chiral centers. The crystallographic data would also provide valuable insights into the preferred conformation of the molecule in the crystalline state, including the conformation of the six-membered rings in the tetracyclic system and the sugar moiety.

Hypothetical Crystal Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.5
b (Å)12.3
c (Å)22.1
α, β, γ (°)90
Volume (ų)2855.8
Z4
Calculated Density (g/cm³)1.334

Synthetic and Semisynthetic Approaches to 10 Dihydrosteffimycin and Its Analogues

Total Synthesis Strategies for the 10-Dihydrosteffimycin Core Structure

The total synthesis of the this compound core, a complex polycyclic structure, presents considerable synthetic challenges. Researchers have devised multi-step sequences to assemble this intricate molecular framework.

Retrosynthetic analysis is a foundational strategy in planning the synthesis of complex molecules like this compound. chemistry.coachjournalspress.com This process involves mentally deconstructing the target molecule into simpler, more readily available starting materials. chemistry.coachias.ac.in Key disconnections, or strategic bond breakages in the retrosynthetic direction, are identified at points that correspond to reliable and well-established chemical reactions. chemistry.coachias.ac.in

For a molecule with multiple rings and stereocenters, such as the dihydroanthracyclinone core of this compound, the retrosynthetic approach might involve several key disconnections. A common strategy for similar complex natural products is to break down the target into key fragments that can be synthesized independently and then coupled together. nih.gov For instance, the tetracyclic aglycone could be disconnected to reveal a more linear precursor, and the C-glycosidic bond represents another logical point of disconnection. The process aims to simplify the complex structure into manageable building blocks, often utilizing synthons, which are idealized fragments that represent the reactive species in a synthetic step. journalspress.com

A significant hurdle in the synthesis of this compound is the precise control of stereochemistry within the dihydroanthracyclinone core. This tetracyclic system contains multiple chiral centers, and their correct spatial arrangement is crucial for biological activity. Stereocontrolled synthesis aims to selectively produce one stereoisomer over others. rsc.org

Various methods have been developed for the stereocontrolled synthesis of related polycyclic structures. These often involve diastereoselective reactions where an existing chiral center in the molecule directs the formation of a new one. For example, the synthesis of a fully oxygenated aconitine (B1665448) D ring precursor, another complex cyclic system, utilized a highly diastereoselective alkynyl Grignard ketone addition. rsc.org Such strategies, which create specific stereoisomers, are critical in constructing the complex three-dimensional architecture of the dihydroanthracyclinone moiety. rsc.orgrsc.org The development of organosilane reagents has also led to stereocontrolled methods for creating dihydropyran rings, which can be components of larger cyclic systems. colab.ws

The attachment of the sugar moiety to the aglycone via a carbon-carbon bond, known as a C-glycosidic linkage, is a critical and often challenging step in the synthesis of this compound. Unlike the more common O- or N-glycosidic bonds, C-glycosidic bonds are generally more stable. numberanalytics.com

A variety of chemical methods have been developed for the formation of C-glycosidic bonds. numberanalytics.comacs.org These can be broadly categorized based on the nature of the glycosyl donor and the reaction mechanism. Common approaches include:

Nucleophilic substitution reactions : A glycosyl donor reacts with a nucleophile to form the C-C bond. numberanalytics.com

Cross-coupling reactions : These reactions often employ transition metal catalysts to couple a glycosyl donor with an aglycone. numberanalytics.com

Reactions involving electrophilic glycosyl species : Glycosyl halides, acetates, and other derivatives can act as electrophiles in the presence of a Lewis acid. acs.org

Rearrangement reactions : Intramolecular rearrangements, such as the Claisen rearrangement, can also form C-glycosidic bonds. acs.org

The stereoselectivity of these reactions is a major focus, as the configuration of the anomeric carbon is crucial. acs.org Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for stereospecific C-glycosylation. researchgate.net

Semisynthetic Modifications of Natural Steffimycin (B1681132) Precursors to this compound Derivatives.researchgate.netnih.gov

Semisynthesis offers an alternative and often more direct route to this compound and its analogues by starting with naturally produced, structurally related compounds like steffimycin or steffimycin B. doi.orgbiosynth.com

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. nih.govfrontiersin.orgmdpi.com This approach can be particularly advantageous for complex molecules, as enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions. numberanalytics.comnih.gov

In the context of this compound, chemoenzymatic strategies could involve the use of enzymes to perform specific transformations on a steffimycin precursor. For instance, a reductase enzyme could be employed for the stereospecific reduction of a ketone to an alcohol, a key transformation in converting steffimycin to this compound. While specific chemoenzymatic routes to this compound are not extensively detailed in the provided results, the general principles of chemoenzymatic synthesis are well-established for other complex natural products. nih.govmdpi.comchemrxiv.orgresearchgate.net

Selective chemical transformations allow for the modification of specific functional groups within the steffimycin scaffold to generate a library of derivatives. This approach is crucial for structure-activity relationship (SAR) studies, aiming to identify analogues with improved properties.

The biosynthesis of anthracyclines involves a host of tailoring enzymes that modify the core structure, and these modifications can also be achieved through chemical means. acs.orgacs.org For example, hydroxyl groups can be introduced at specific positions, or existing functional groups can be altered. The microbial conversion of steffimycin and steffimycin B to their 10-dihydro counterparts has been reported, demonstrating that such transformations are feasible. doi.org Further chemical modifications could then be performed on the this compound core to create a diverse set of new compounds.

Structure Activity Relationship Sar Studies and Analogues of 10 Dihydrosteffimycin

Design Principles for 10-Dihydrosteffimycin Analogues

The design of new analogues of the steffimycin (B1681132) family, including this compound, is guided by principles aimed at enhancing biological activity, improving selectivity, and overcoming potential resistance mechanisms. These strategies are rooted in an understanding of the compound's molecular target and are increasingly leveraging advanced biosynthetic methods.

The primary molecular target of steffimycin and related anthracyclines is understood to be DNA. nih.gov These compounds intercalate into the DNA helix, a process that disrupts DNA replication and transcription, ultimately leading to cytotoxicity. Modeling studies of steffimycin binding to DNA have suggested a preference for CpG base sequences. nih.gov

Based on this hypothesis, the rational design of analogues focuses on modifications that could enhance this DNA-intercalation activity. Key principles include:

Optimizing Aglycone-DNA Interactions: The tetracyclic aglycone is the primary DNA-intercalating moiety. Modifications to this structure are designed to improve stacking interactions with DNA base pairs. This includes altering the aromatic system or substituting peripheral groups to enhance binding affinity and specificity.

Modulating DNA Groove Binding: The sugar moiety, while not directly intercalating, resides in the DNA groove and plays a crucial role in the stability and specificity of the drug-DNA complex. Analogue design, therefore, explores different sugar structures to optimize these groove interactions.

Altering Redox Properties: The quinone structure of the A-ring is a common feature in anthracyclines and can participate in redox cycling, which can contribute to toxicity. Designing analogues with modified redox potentials is a strategy to potentially separate the desired cytotoxic effects from unwanted side effects like cardiotoxicity.

Combinatorial biosynthesis has emerged as a powerful tool for generating libraries of steffimycin analogues. nih.govnih.gov This approach involves the genetic engineering of the steffimycin biosynthetic pathway in host organisms like Streptomyces species. nih.gov By introducing genes from other pathways or modifying existing ones, a diverse range of new structures can be created.

Key combinatorial strategies include:

Glycodiversification: This involves introducing genes for the biosynthesis of various deoxysugars into the steffimycin-producing organism. nih.gov The flexible glycosyltransferase enzymes of the steffimycin pathway can then attach these "unnatural" sugars to the steffimycin aglycone, creating a library of novel glycosylated derivatives. nih.gov

Aglycone Tailoring: Genetic manipulation of the polyketide synthase (PKS) and post-PKS tailoring enzymes can lead to modifications on the aglycone core. nih.govacs.org This can include altering hydroxylation patterns, methylation, or the cyclization of the carbon skeleton, thereby generating a diverse set of aglycones for further glycosylation. nih.govacs.org

These combinatorial approaches allow for the rapid generation of numerous analogues, which can then be screened for improved activity, providing valuable data for SAR studies. acs.org

Molecular Mechanism of Action of 10 Dihydrosteffimycin

Identification and Characterization of Molecular Targets

The principal molecular target of the steffimycin (B1681132) family of antibiotics is deoxyribonucleic acid (DNA). nih.gov Like other anthracyclines, these compounds exert their biological effects by physically associating with DNA and disrupting its normal functions. rockefeller.eduresearchgate.net This interaction is the initiating event that leads to the inhibition of crucial cellular processes such as replication and transcription. wikipedia.org

Research on steffimycins confirms their interaction with DNA through a process known as intercalation. nih.gov Physicochemical studies, including spectrophotometry, fluorimetry, and flow dichroism, have demonstrated that the planar anthracycline portion of the steffimycin molecule inserts itself between the base pairs of the DNA double helix. nih.gov This insertion distorts the structure of the DNA, which can hinder the processes of replication and transcription. mdpi.com Binding experiments suggest a preference for certain DNA sequences, such as alternating adenine-thymine (A-T) base pairs or CpG sequences. nih.govoatext.com

A critical consequence of this DNA binding is the inhibition of topoisomerase enzymes. mdpi.com Anthracyclines are well-established as topoisomerase II poisons. wikipedia.orgnih.gov They function by stabilizing the transient covalent complex formed between topoisomerase II and DNA during its catalytic cycle. rockefeller.edu This creates a stable ternary complex (drug-DNA-enzyme) that prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, a highly cytotoxic lesion that can trigger apoptosis or cell death. wikipedia.orgnih.gov Specifically, steffimycin B has been noted to inhibit topoisomerase IIα. The sugar moiety attached to the anthracycline core is believed to play a crucial role in the interaction with topoisomerase II within this ternary complex. rockefeller.edu

Compound FamilyPrimary Molecular TargetMode of InteractionEnzymatic TargetMechanism of Inhibition
Steffimycins (including 10-Dihydrosteffimycin)Double-stranded DNAIntercalation of the anthracycline ring between DNA base pairs. nih.govTopoisomerase II. Poisoning; stabilization of the covalent Topoisomerase II-DNA complex, leading to double-strand breaks. rockefeller.eduwikipedia.org

Beyond the well-documented interaction with topoisomerase II, comprehensive protein binding profiles for this compound are not available in the reviewed scientific literature. Enzyme inhibition assays for this class of compounds have predominantly focused on topoisomerases due to this being the canonical mechanism of action for anthracycline antibiotics. mdpi.comnih.gov

While the primary target is DNA, the potential for interactions with other nucleic acids, such as ribonucleic acid (RNA), exists for many small molecules. However, specific studies exploring the interaction pathways between this compound or its parent compounds and RNA have not been identified in the surveyed literature.

Biophysical Characterization of this compound–Target Interactions

The biophysical characterization of the binding event between a ligand and its target provides crucial details on the affinity, thermodynamics, and structural basis of the interaction.

Physicochemical studies have confirmed that steffimycins exhibit a strong affinity for DNA. nih.gov The binding parameters, including the number of binding sites (n) and the association constant (K), have been evaluated, confirming a favorable interaction. nih.gov However, detailed quantitative data regarding the specific binding kinetics (association rate constant k_on, dissociation rate constant k_off) and a complete thermodynamic profile, including changes in enthalpy (ΔH) and entropy (ΔS), for this compound are not documented in the available literature. Such data would be essential for a complete understanding of the forces driving the binding event.

To date, no experimentally determined three-dimensional structures of a this compound-macromolecule complex have been deposited in public databases like the Protein Data Bank. However, the crystal and molecular structures of the parent compounds, steffimycin and steffimycin B, have been solved by X-ray diffraction. nih.govebi.ac.uk

Cellular Mechanisms of Action in Model Systems (Non-Clinical)

This compound belongs to the anthracycline class of antibiotics, and its mechanism of action is primarily centered on its interaction with DNA. ontosight.ai Like other anthracyclines, this compound B is understood to exert its cytotoxic effects by intercalating into the DNA helix. ontosight.ai This insertion between the base pairs of the DNA strand physically obstructs the processes of replication and transcription, ultimately inhibiting the synthesis of new nucleic acids. ontosight.airesearchgate.net

The primary consequence of this DNA intercalation is the inhibition of enzymes crucial for DNA replication. ontosight.ai Specifically, the compound interferes with the action of topoisomerase II, an enzyme essential for resolving DNA tangles and supercoils during replication. ontosight.ai By stabilizing the complex between topoisomerase II and DNA, the drug leads to double-strand breaks, which are a form of severe DNA damage that can trigger cell death. ontosight.ai

Detailed non-clinical studies on the closely related compound, Steffimycin B, provide further insight into these mechanisms. Research using cell-free systems demonstrated that Steffimycin B binds to double-stranded DNA, which was confirmed by an observed increase in the thermal stability of the DNA. nih.gov This binding had a significant functional consequence: the DNA-steffimycin B complex showed a drastically reduced template activity for Escherichia coli DNA polymerase I, indicating a direct inhibition of DNA synthesis. nih.gov Interestingly, the same study found that the template activity for DNA-directed RNA polymerase was not affected, suggesting that in this model system, the compound had a more pronounced inhibitory effect on DNA replication than on transcription. nih.gov Further analysis suggested that the antibiotic interacts preferentially with adenine (B156593) or thymine (B56734) bases within the double-stranded DNA. nih.gov In contrast, studies on another related compound, Steffimycin E, indicate that it disrupts both replication and transcription mechanisms through DNA intercalation. researchgate.net The inhibitory effect on DNA synthesis has also been observed with other related anthracyclines, such as aranciamycin (B1207162) derivatives, which were found to inhibit DNA synthesis in Yoshida sarcoma tumor cells. nih.gov

The ultimate consequence of this interference with nucleic acid function is cytotoxicity, which has been demonstrated in various human cancer cell lines.

Table 1: Cytotoxic Activity of Steffimycin Compounds in Human Cancer Cell Lines

Compound Cell Line Cancer Type IC50 Value (µM) Citation
Steffimycin MCF-7 Breast Adenocarcinoma 5.05 researchgate.net
Steffimycin HepG-2 Liver Carcinoma 5.57 researchgate.net
Steffimycin A2780 Ovarian Cancer 1.91 researchgate.net
Steffimycin B MCF-7 Breast Adenocarcinoma Most Sensitive oatext.com
Steffimycin B DU4475 Breast Cancer Affected oatext.com

IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

The inhibition of nucleic acid synthesis and function by this compound and related compounds has direct downstream consequences on protein synthesis and other fundamental cellular processes. Protein synthesis is fundamentally dependent on the transcription of genetic information from DNA to messenger RNA (mRNA). cellsignal.jp By blocking RNA chain elongation by RNA polymerase, DNA-intercalating agents prevent the formation of functional mRNA transcripts, which in turn halts the production of new proteins. cellsignal.jp While the primary target is DNA, the inhibition of protein synthesis is an inevitable and critical secondary effect. ontosight.ai One vendor datasheet notes that this compound A can inhibit protein synthesis, although this is not detailed in peer-reviewed literature. americanchemicalsuppliers.com

The most significant cellular process triggered by the DNA damage induced by this class of compounds is apoptosis, or programmed cell death. ontosight.ai When DNA damage is too severe for cellular repair mechanisms to handle, the cell initiates a signaling cascade that leads to its own controlled destruction. ontosight.ai This is a key mechanism for the anti-cancer activity of anthracyclines. ontosight.ai Research has shown that steffimycin can induce a high apoptotic response in HCT116 colon carcinoma cells that express p53, a key tumor suppressor protein involved in sensing DNA damage. nih.gov

In addition to apoptosis, interference with the cell cycle is another major cellular effect. By causing DNA damage, these compounds can activate cell cycle checkpoints, which are regulatory pathways that halt cell cycle progression to allow time for DNA repair. For example, some DNA-intercalating agents are known to cause cell cycle arrest in the G2 phase, which precedes mitosis. researchgate.net This prevents the damaged cell from dividing and propagating the genetic errors.

Table 2: Cellular Effects of Steffimycin Compounds in Non-Clinical Model Systems

Compound/Class Cellular Effect Model System Citation
This compound B Induces apoptosis Rapidly dividing cells (e.g., cancer cells) ontosight.ai
This compound B Inhibits Topoisomerase II General mechanism ontosight.ai
Steffimycin Induces apoptosis HCT116 colon carcinoma cells nih.gov
Steffimycin B Inhibits DNA Polymerase I template activity E. coli cell-free system nih.gov
Steffimycin E Disrupts replication and transcription General mechanism researchgate.net

Compound Reference Table

Compound Name
This compound
This compound A
This compound B
8-demethoxysteffimycin
Aranciamycin
Pycnidione
Steffimycin
Steffimycin B
Steffimycin E

Molecular and Biochemical Resistance Mechanisms to 10 Dihydrosteffimycin

Enzymatic Inactivation or Modification of 10-Dihydrosteffimycin

Enzymatic modification is a common resistance strategy where enzymes produced by a resistant organism alter the chemical structure of an antibiotic, rendering it inactive. asm.org This can involve hydrolysis, acetylation, or, as is relevant to this compound, redox reactions.

The very creation of this compound is a result of enzymatic action. It is produced through the microbial conversion of steffimycin (B1681132) and steffimycin B. doi.orgtandfonline.com This bioconversion involves the reduction of the C-10 carbonyl group of the parent steffimycin molecule.

Specific microorganisms have been identified that can perform this conversion. Strains such as Actinoplanes utahensis (UC-5885) and Chaetomium sp. (UC-4634) are known to reduce steffimycin and steffimycin B to their 10-dihydro derivatives. Studies using cell-free extracts from Chaetomium sp. have shown that this conversion is linked to the cofactor TPNH (NADPH), indicating the involvement of a reductase enzyme. While this particular enzymatic action produces this compound rather than inactivating it, it demonstrates that the molecule's core structure is susceptible to enzymatic modification. It is plausible that other enzymes could further modify the this compound structure to detoxify it.

For the broader class of anthracyclines, enzymatic degradation is a known phenomenon. For instance, some bacterial enzymes can catalyze the reductive cleavage of the glycosidic bond in anthracyclines, separating the sugar moiety from the tetracyclic aglycone and inactivating the compound. capes.gov.br

The biochemical pathway for the formation of this compound from steffimycin is a reductive one. The conversion of the C-10 ketone to a hydroxyl group is a significant chemical change. kzoo.edu This process highlights a specific site on the molecule that is recognized and modified by microbial enzymes.

While this specific reaction leads to an active compound, other degradation pathways for anthracyclines have been observed. For example, in cardiomyocytes, the degradation of the anthracycline doxorubicin (B1662922) can be initiated by its own redox cycling, which produces reactive oxygen species (ROS). nih.gov This process can lead to the chemical degradation and inactivation of the drug, suggesting that cellular redox environments can play a key role in the compound's stability and activity. nih.gov Similar oxidative or reductive degradation pathways could potentially represent a form of resistance to this compound in microbial settings.

Target Modification or Bypass Mechanisms

A primary mode of action for many antibiotics is binding to a specific molecular target within the cell. Resistance can emerge when this target is altered, preventing the drug from binding and exerting its effect. asm.org

For anthracycline antibiotics, a principal cellular target is topoisomerase II, an essential enzyme involved in managing DNA topology during replication and transcription. nih.govderpharmachemica.comwikipedia.org Anthracyclines function by stabilizing the complex formed between topoisomerase II and DNA, which leads to double-strand breaks in the DNA and ultimately triggers cell death. nih.govsketchy.com

Resistance to anthracyclines can arise from mutations in the gene encoding topoisomerase II. capes.gov.br These alterations can reduce the enzyme's affinity for the drug, thereby diminishing the drug's cytotoxic efficacy. capes.gov.br Given that this compound is an anthracycline, it is highly probable that it shares topoisomerase II as a target. Therefore, modifications to this enzyme would be a likely mechanism of resistance.

Steffimycins have been noted to induce DNA damage, which is consistent with the inhibition of topoisomerase II. nih.gov It is a well-established mechanism that changes in the structure or expression levels of topoisomerase II can lead to clinical resistance to anthracyclines like doxorubicin. capes.gov.br

Another resistance strategy is for the cell to develop bypass pathways that circumvent the metabolic process inhibited by the drug. asm.org If a compound blocks a specific enzymatic step in a crucial metabolic pathway, resistant cells might evolve to use an alternative pathway to produce the necessary product, rendering the original inhibition ineffective. There is currently no specific information available on the development of alternative metabolic pathways as a resistance mechanism to this compound.

Efflux Pump Mechanisms in Model Organisms

Efflux pumps are transmembrane proteins that actively transport a wide range of substances, including antibiotics, out of the cell. asm.org This mechanism prevents the drug from reaching a sufficiently high intracellular concentration to be effective. Overexpression of efflux pumps is a common cause of multidrug resistance in both bacteria and cancer cells.

Research into the biosynthesis of steffimycin has identified a gene cluster in the producing organism, "Streptomyces steffisburgensis", which contains genes likely responsible for self-resistance. nih.gov Within this cluster, two genes, sfrA and sfrB , have been identified as potential resistance determinants. nih.gov

sfrA shows similarity to permeases of the Major Facilitator Superfamily (MFS) . nih.gov

sfrB is similar to integral membrane proteins of the Mycobacterial Membrane Protein Large (MmpL) family . nih.gov

Both MFS and MmpL families are known to include efflux pumps. nih.govresearchgate.netnih.gov Experimental evidence suggests that SfrB is a key determinant of resistance. When expressed in a different host (S. albus), sfrB conferred resistance to steffimycin, whereas sfrA did not show this effect on its own. nih.gov However, the possibility of the two proteins working together to provide the high level of resistance seen in the original producing strain has not been ruled out. nih.govresearchgate.net

The MmpL family of transporters, to which SfrB is related, is a subclass of the Resistance-Nodulation-Cell Division (RND) superfamily of permeases. researchgate.netnih.gov In mycobacteria, MmpL transporters are known to export lipids and are also implicated in drug resistance. For example, the MmpL5 transporter in Mycobacterium tuberculosis is involved in resistance to drugs like clofazimine (B1669197) and bedaquiline. asm.orgnih.gov The presence of sfrA and sfrB in the steffimycin gene cluster strongly indicates that an efflux-based mechanism is employed by the producing organism to protect itself, and this represents a highly probable resistance mechanism in other organisms exposed to steffimycins, including this compound.

Identification of Transporters Affecting Intracellular this compound Concentration

Research into the biosynthetic gene cluster of steffimycin in Streptomyces steffisburgensis has identified two genes, sfrA and sfrB, as likely candidates for conferring resistance to steffimycin and its derivatives, such as this compound. nih.govresearchgate.net These genes encode for membrane-bound transporter proteins that are believed to actively export the antibiotic out of the cell, thereby maintaining a low intracellular concentration.

SfrB: This protein shows significant similarity to permeases of the Major Facilitator Superfamily (MFS). nih.govresearchgate.net MFS transporters are a large and diverse group of secondary active transporters that move small solutes across cell membranes in response to chemiosmotic gradients. nih.gov They typically consist of 12 or 14 transmembrane helices. nih.gov Experimental evidence has demonstrated that the heterologous expression of sfrB in a non-producing host, Streptomyces albus, confers resistance to steffimycin. nih.gov This strongly suggests that SfrB functions as a primary efflux pump for this class of anthracyclines.

SfrA: The sfrA gene product is similar to integral membrane proteins of the MMPL (Mycobacterial Membrane Protein Large) family. nih.gov While initial experiments expressing sfrA alone in S. albus did not show a significant increase in steffimycin resistance, the possibility of cooperation between SfrA and SfrB to achieve the high level of resistance observed in the native producer, S. steffisburgensis, cannot be ruled out. nih.gov

The following table summarizes the identified transporters potentially involved in this compound efflux.

GeneProtein FamilyPutative FunctionExperimental Evidence
sfrBMajor Facilitator Superfamily (MFS)Efflux pump for steffimycinsExpression in S. albus confers steffimycin resistance. nih.gov
sfrAMMPL FamilyMembrane transporterNo resistance conferred when expressed alone; potential cooperative role with SfrB. nih.gov

Regulation and Expression of Efflux Systems

The expression of antibiotic resistance genes, including those encoding efflux pumps, is tightly regulated to prevent a continuous and unnecessary expenditure of cellular energy. In Streptomyces, the regulation of secondary metabolite biosynthesis and resistance is often controlled by pathway-specific regulatory genes located within the biosynthetic gene cluster itself.

Within the steffimycin gene cluster, three putative regulatory genes have been identified: stfRI, stfRII, and stfRIII. nih.gov

stfRI : This gene encodes a protein similar to the Streptomyces antibiotic regulatory protein (SARP) family. SARPs are typically pathway-specific transcriptional activators for secondary metabolite biosynthetic genes. nih.govnih.gov

stfRII : The product of this gene resembles two-component response regulators, which are often involved in sensing and responding to environmental stimuli. nih.gov

stfRIII : This gene shows similarity to the MarR (multiple antibiotic resistance regulator) family of transcriptional repressors. nih.gov

Given that MarR-family proteins are frequently involved in repressing the expression of antibiotic resistance genes until an inducer molecule is present, it is hypothesized that StfRIII may play a role in regulating the expression of the sfrA and/or sfrB efflux pumps. nih.gov The regulator would likely bind to the promoter regions of these transporter genes, preventing their transcription. In the presence of steffimycin or its intermediates, the antibiotic could bind to StfRIII, causing a conformational change that releases the repressor from the DNA and allows for the transcription and translation of the efflux pumps. However, direct experimental evidence confirming the regulation of sfrA and sfrB by StfRIII or the other identified regulators is currently lacking.

General studies on Streptomyces have shown that TetR family transcriptional repressors can also control the expression of ABC transporters, creating a switch between secondary metabolite production and antibiotic resistance. scispace.comasm.orgnih.gov This provides a broader context for how efflux systems similar to those for this compound might be controlled, balancing the energetic costs of resistance with the need for self-protection.

Advanced Research Methodologies and Computational Studies for 10 Dihydrosteffimycin

Bioanalytical Techniques for Research-Scale Detection and Quantification

Bioanalytical methods provide the foundation for studying 10-dihydrosteffimycin, enabling its detection and measurement in complex biological samples. cuni.czresearchgate.net These techniques are characterized by their high sensitivity and selectivity, which are essential for pharmacokinetic studies, metabolism research, and quality control. chromatographyonline.com The development of a robust bioanalytical method involves several critical steps, including sample preparation, chromatographic separation, and detection. cuni.czresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of this compound and its related compounds from fermentation broths and biological matrices. longdom.orgthermofisher.com The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. thermofisher.com In the context of steffimycin-related compounds, Reverse-Phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture, often consisting of acetonitrile, methanol, and water with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. turkjps.orgpensoft.net

One new compound, designated as steffimycin (B1681132) E, was isolated along with three known steffimycins, including this compound, utilizing HPLC techniques. etextpad.com The process typically involves injecting the sample into the HPLC system, where the mobile phase carries it through the column. thermofisher.com Compounds are separated based on their hydrophobicity, and a detector, such as a Diode-Array Detector (DAD), measures the absorbance at specific wavelengths to quantify the eluted compounds. pjoes.com

Table 1: Typical Parameters for HPLC Analysis of Anthracycline-type Compounds
ParameterTypical Condition/ValuePurpose
Column Reverse-Phase C18 or C8 (e.g., 4.6 mm x 250 mm, 5 µm)Provides a nonpolar stationary phase for separation based on hydrophobicity. turkjps.org
Mobile Phase Gradient of Acetonitrile/Methanol and water (often with 0.1% Formic Acid or TFA). pensoft.netpjoes.comElutes compounds from the column; gradient elution allows for separation of compounds with a wide range of polarities.
Flow Rate 0.5 - 2.0 mL/min. turkjps.orgControls the speed of the mobile phase and affects separation time and resolution.
Detection UV/DAD at a specific wavelength (e.g., 240-262 nm). pensoft.netnih.govQuantifies the analyte based on its light absorbance.
Injection Volume 5 - 20 µL. turkjps.orgpensoft.netThe amount of sample introduced into the system for analysis.
Column Temperature Ambient to 30°C. pensoft.netpjoes.comMaintains consistent retention times and peak shapes.

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and structure of an analyte. wikipedia.org When coupled with liquid chromatography (LC-MS), it becomes an indispensable tool for identifying and quantifying compounds like this compound in complex mixtures with high sensitivity and specificity. longdom.orgb-ac.co.uk The process involves ionizing the sample, separating the resulting ions based on their m/z ratio, and detecting them. wikipedia.orgmsu.edu

For compounds like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate molecular ions with minimal fragmentation. wikipedia.orgacdlabs.com Tandem mass spectrometry (MS/MS) further enhances structural elucidation. researchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. This reproducible fragmentation pattern serves as a structural fingerprint, allowing for definitive identification. acdlabs.comlibretexts.org

Table 2: Mass Spectrometry Data Interpretation for Compound Identification
TechniqueInformation ObtainedApplication to this compound
Full Scan MS Provides the mass-to-charge (m/z) ratio of the intact molecular ion. wikipedia.orgConfirms the molecular weight of this compound.
Tandem MS (MS/MS) Generates a characteristic fragmentation pattern of a selected precursor ion. researchgate.netProvides structural information by analyzing the fragments, confirming the identity and elucidating the structure of this compound. libretexts.org
High-Resolution MS (HRMS) Measures m/z with very high accuracy (to several decimal places). nih.govAllows for the determination of the elemental formula of this compound and its fragments.
LC-MS/MS Combines chromatographic separation with mass spectrometric detection. cuni.cznih.govEnables the sensitive and selective quantification of this compound in complex biological matrices.

Computational Chemistry and Bioinformatics Approaches

Computational methods are integral to modern drug discovery, offering ways to predict molecular interactions, optimize chemical structures, and screen vast libraries of compounds without the need for immediate synthesis and testing. mdpi.comrsc.org For this compound, these in silico techniques can accelerate the discovery of novel, more potent, and selective analogues.

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand, such as this compound, binds to a receptor and the stability of the resulting complex. nih.govmdpi.comwustl.edu Docking predicts the preferred orientation and conformation of a ligand within a target's binding site, providing insights into binding affinity and intermolecular interactions like hydrogen bonds and hydrophobic contacts. researchgate.netplos.org

Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations provide a more detailed view of the binding stability and the conformational changes that may occur in both the ligand and the protein upon binding. mdpi.comacs.org For anthracyclines, common targets for these simulations include DNA and topoisomerase II, as well as cell membranes to understand transport and accumulation. nih.govmdpi.com

Table 3: Workflow for Molecular Docking and MD Simulations
StepDescriptionSoftware/Tools Example
1. Preparation of Receptor and Ligand Prepare the 3D structures of the target protein (receptor) and the ligand (this compound). This includes adding hydrogen atoms and assigning charges.AutoDock Tools, GROMACS, AMBER. wustl.edumdpi.comacs.org
2. Molecular Docking Predict the binding pose and affinity of the ligand in the receptor's active site using a scoring function. mdpi.complos.orgAutoDock, GOLD. wustl.edu
3. System Setup for MD Place the best-docked complex into a simulation box, solvate with water molecules, and add ions to neutralize the system. nih.govGROMACS, AMBER. mdpi.comacs.org
4. MD Simulation Run the simulation for a specified time (nanoseconds to microseconds) to observe the dynamic behavior of the complex. nih.govacs.orgGROMACS, AMBER, NAMD.
5. Analysis Analyze the trajectory to calculate binding free energies, root-mean-square deviation (RMSD), and identify key interacting residues.VMD, PyMOL.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org A QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. nih.govnih.gov

For this compound, a QSAR study would involve a set of its analogues with known biological activities. The process involves calculating various molecular descriptors (physicochemical, topological, electronic) for each analogue and then using statistical methods, like multiple linear regression or machine learning algorithms, to build a predictive model. nih.govbiorxiv.org This model can then guide the modification of the this compound scaffold to enhance its desired activity. rsc.org

Table 4: Key Steps in a QSAR Modeling Workflow
StepDescriptionImportance
1. Data Set Curation Compile a set of structurally related compounds (e.g., this compound analogues) with experimentally measured biological activity data. nih.govThe quality and consistency of the data are crucial for building a reliable model.
2. Descriptor Calculation Calculate molecular descriptors that numerically represent the chemical structure and properties of each compound.Descriptors are the variables used to correlate structure with activity.
3. Model Building Use statistical or machine learning methods to develop a mathematical equation linking the descriptors to biological activity. frontiersin.orgThis equation forms the predictive model.
4. Model Validation Rigorously test the model's predictive power and robustness using internal (e.g., cross-validation) and external validation sets. mdpi.comEnsures the model is not overfitted and can accurately predict the activity of new compounds.
5. Prediction and Interpretation Use the validated model to predict the activity of new, unsynthesized analogues and interpret which structural features are important for activity.Guides the rational design of more potent compounds.

In silico screening, or virtual screening, is a computational method used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. frontiersin.orgdrugtargetreview.com This approach can be either structure-based or ligand-based. For this compound, both strategies can be employed to discover novel analogues.

In a structure-based approach, a library of compounds is docked into the 3D structure of the biological target. mdpi.com In a ligand-based approach, the known structure of this compound is used as a template to search for compounds with similar shapes or pharmacophoric features. f1000research.com These methods allow for the rapid and cost-effective screening of millions of virtual compounds, narrowing down the candidates for subsequent experimental testing. nih.govnih.gov

Table 5: Virtual Screening Strategies for Analogue Discovery
Screening TypePrincipleRequirementApplication for this compound
Structure-Based Virtual Screening (SBVS) Docks a library of compounds into the 3D structure of a known biological target and ranks them based on predicted binding affinity. mdpi.comA high-resolution 3D structure of the target protein.Identify novel scaffolds that fit into the binding site of a putative target of this compound.
Ligand-Based Virtual Screening (LBVS) Searches for molecules in a database that are similar to a known active ligand (the template). f1000research.comThe structure of at least one active compound (e.g., this compound).Find compounds with similar structural or physicochemical properties to this compound from large chemical databases.

Future Directions in 10 Dihydrosteffimycin Research

Exploration of Undiscovered Biosynthetic Capabilities and Analogues

The genetic blueprint for steffimycin (B1681132) biosynthesis, housed within a biosynthetic gene cluster (BGC) in Streptomyces species, represents a rich reservoir for generating novel chemical diversity. nih.govresearchgate.net The inherent flexibility of the biosynthetic machinery, particularly the enzymes responsible for tailoring the polyketide core, offers significant opportunities for creating new 10-dihydrosteffimycin analogues.

Future research will likely focus on genome mining of producer organisms, such as Embleya sp. and various Streptomyces strains, to identify silent or uncharacterized BGCs that may encode for novel steffimycin-related structures. researchgate.netnih.gov Techniques like heterologous expression, where the entire steffimycin gene cluster is transferred to an optimized host like Streptomyces albus, have already proven successful in producing intermediates and new derivatives. nih.govresearchgate.net

A key area of exploration is the substrate flexibility of tailoring enzymes, especially glycosyltransferases like StfG. researchgate.net This enzyme has demonstrated an ability to attach various deoxysugars to the steffimycin aglycone, leading to the generation of numerous glycosylated derivatives. researchgate.net Combinatorial biosynthesis approaches, which involve co-expressing the steffimycin BGC with plasmids that direct the synthesis of different sugar moieties, can systematically alter the glycosylation pattern to produce a library of new analogues. researchgate.netasm.org This strategy has been used to generate derivatives with altered 2,6-deoxysugars, 2,3,6-deoxyhexoses, and other rare sugars. researchgate.net

Biosynthetic StrategyKey Enzymes/Genes InvolvedOutcome/PotentialSource(s)
Heterologous Expression Full steffimycin BGCProduction of steffimycin and biosynthetic intermediates in an optimized host. nih.gov
Gene Inactivation stfX (cyclase), stfG (glycosyltransferase)Isolation of specific aglycone intermediates; allows for precursor-directed biosynthesis. nih.gov
Combinatorial Biosynthesis StfG (L-rhamnosyltransferase) & deoxysugar biosynthesis plasmidsGeneration of novel glycosylated steffimycin derivatives with diverse sugar moieties (e.g., D-olivose, D-boivinose). researchgate.netasm.org
PKS Cassette Engineering Ketoreductase (KR), Aromatase/Cyclase (ARO/CYC)Creation of novel anthracyclinone scaffolds, such as 2-hydroxylated analogues. researchgate.netacs.org
Post-PKS Tailoring Oxygenases, MethyltransferasesIntroduction of diverse C-H functionalizations (e.g., hydroxylation) on the core structure. acs.org

This biosynthetic exploration is not merely an academic exercise; new analogues of steffimycins have shown promising biological activities, including potent effects against various cancer cell lines. nih.govoatext.com

Development of Advanced Synthetic Methodologies for Complex Derivatives

While biosynthetic methods offer significant advantages, chemical synthesis provides unparalleled control for creating complex derivatives that may be inaccessible through biological pathways. The intricate, four-ring structure of the anthracycline core presents a considerable challenge, spurring the development of innovative synthetic strategies. beilstein-journals.org

Future work in this area will focus on enhancing the efficiency and versatility of synthetic routes to this compound and its analogues. Domino reactions, such as the domino carbopalladation approach, have emerged as powerful tools for rapidly constructing multiple rings of the anthracycline scaffold from simpler starting materials. beilstein-journals.orgresearchgate.net These methods allow for the assembly of the core structure with high stereocontrol.

Other advanced methodologies being explored include:

Novel Cyclization Strategies: Developing new ways to form the tetracyclic ring system, such as intramolecular Diels-Alder reactions, which can provide concise routes to anthraquinone (B42736) derivatives. beilstein-journals.org

Functionalization of the Core: Creating methods to selectively modify the anthracycline aglycone. This includes synthesizing lipophilic derivatives by alkylating the amino group of the sugar or acylating the quinone part of the molecule to potentially reduce toxicity and overcome resistance. ineosopen.orgineosopen.org

Glycosylation Chemistry: Improving methods for attaching diverse and complex carbohydrate moieties to the aglycone, which is critical for biological activity. beilstein-journals.org

Flow Chemistry and Automation: Applying automated synthesis platforms to rapidly generate libraries of derivatives for high-throughput screening.

These advanced synthetic approaches are crucial for structure-activity relationship (SAR) studies, enabling chemists to systematically probe how modifications to different parts of the this compound molecule affect its biological function. rsc.org

Elucidation of Broader Biological System Interactions at a Molecular Level

The primary mechanism of action for many anthracyclines is the intercalation into DNA and the inhibition of topoisomerase II, leading to DNA damage and cell death. beilstein-journals.orgresearchgate.net However, a growing body of evidence suggests that the biological interactions of these molecules are far more complex. Future research aims to build a more comprehensive picture of how this compound and its analogues interact with various cellular components at a molecular level.

Key areas of investigation include:

RNA Interactions: Recent studies have shown that anthracyclines like doxorubicin (B1662922) can directly bind to specific RNA structures, such as the iron-responsive elements (IREs) in ferritin mRNA. nih.gov This interaction can disrupt cellular iron metabolism, a process implicated in anthracycline-induced cardiotoxicity. Further studies are needed to determine if this compound shares this ability to interact with functional RNA molecules like mRNA or dsRNA analogues. nih.govnih.gov

Membrane Interactions: The way anthracyclines interact with and cross cell membranes is critical for their uptake and can play a role in overcoming multidrug resistance. mdpi.com Studies using NMR and molecular dynamics simulations have shown that anthraquinone-based compounds can penetrate and locate within the lipid bilayer, influencing membrane fluidity. mdpi.com Elucidating the specific membrane interaction profile of this compound could inform the design of derivatives with improved cellular penetration.

Protein Binding: Beyond topoisomerase II, it is crucial to identify other potential protein targets. Understanding these off-target interactions is essential for explaining the full spectrum of biological effects, including potential side effects.

Thermodynamics of Binding: Detailed thermodynamic studies can clarify the driving forces behind the binding of this compound to its targets. Investigations into related anthracyclines show that interactions are driven by a combination of hydrogen bonding, van der Waals forces, and the hydrophobic effect. acs.org

Molecular TargetType of InteractionPotential ConsequenceSource(s)
Double-Stranded DNA Intercalation, Adduct FormationInhibition of replication/transcription, Topoisomerase II poisoning, DNA damage. beilstein-journals.orgresearchgate.netacs.org
Double-Stranded RNA Intercalation, Groove BindingDisruption of RNA-protein interactions, altered RNA structure and function. nih.govnih.gov
Cell Membranes Penetration into Lipid BilayerAltered membrane fluidity, passive diffusion into cells, potential circumvention of efflux pumps. mdpi.com
Topoisomerase II Formation of Ternary Complex with DNAStabilization of DNA cleavage complex, induction of double-strand breaks. beilstein-journals.org

A deeper molecular-level understanding will enable the rational design of new analogues with enhanced target specificity and reduced off-target effects. researchgate.net

Application of Integrated Omics Approaches in this compound Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides powerful tools to dissect the complex biological impact of drugs like this compound on a system-wide level. universiteitleiden.nl Integrated multi-omics approaches are becoming indispensable for future research. nih.govresearchgate.net

Genomics and Genome Mining: As mentioned previously, sequencing the genomes of producing organisms and using bioinformatic tools like antiSMASH allows for the discovery of BGCs for steffimycins and other natural products. researchgate.netmdpi.commdpi.com This approach can reveal the full biosynthetic potential of a given strain. nih.gov

Transcriptomics: RNA-sequencing can reveal how treatment with this compound alters gene expression in cancer cells. This can identify the pathways that are activated or suppressed, providing clues about its mechanism of action and potential resistance pathways. mdpi.com For example, studies on other anthracyclines have identified the upregulation of stress-responsive genes and the downregulation of metabolic pathways. biorxiv.org

Proteomics and Metabolomics: These approaches analyze changes in protein and small-molecule metabolite levels, respectively, following drug exposure. nih.gov This can help identify biomarkers of drug efficacy or toxicity. For instance, integrated proteomics and metabolomics have been used to study the mechanisms of doxorubicin-induced cardiotoxicity, identifying changes in pathways related to p53 signaling, apoptosis, and oxidative phosphorylation. nih.govbiorxiv.org

By integrating data from these different omics layers, researchers can construct detailed models of the cellular response to this compound. biorxiv.orgresearchgate.net This systems biology approach is crucial for identifying novel drug targets, discovering biomarkers for patient stratification, and understanding the molecular basis of drug action and toxicity. universiteitleiden.nlresearchgate.net

Strategies for Overcoming Molecular Resistance Mechanisms

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), which limits the long-term effectiveness of many agents, including anthracyclines. researchgate.netnih.gov A primary mechanism of resistance is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove the drug from the cancer cell. ineosopen.orgresearchgate.net Future research on this compound must incorporate strategies to circumvent or overcome these resistance mechanisms.

Several promising strategies are being explored:

Development of Non-Substrate Analogues: One of the most direct approaches is to chemically modify the this compound structure to create derivatives that are no longer recognized and transported by efflux pumps like P-gp. osu.edu This can involve altering the charge, lipophilicity, or steric properties of the molecule. ineosopen.org

Liposomal Formulations and Nanodelivery: Encapsulating the drug in nanocarriers, such as liposomes, can alter its pharmacokinetic properties, enhance its accumulation in tumor tissue, and help it bypass efflux pumps. researchgate.netoncodaily.com This strategy has been successfully applied to other anthracyclines like doxorubicin. oncodaily.com

Combination Therapy: Using this compound in combination with inhibitors of efflux pumps or other agents that target different cellular pathways can create a synergistic effect and overcome resistance. osu.edu

Targeting Alternative Pathways: Developing derivatives that have different or additional mechanisms of action may be effective in cells that have developed resistance to DNA-intercalating agents. For example, enhancing interaction with the cell membrane or other protein targets could provide an alternative route to cytotoxicity. mdpi.com

Immunogenic Cell Death (ICD) Induction: Some anthracyclines can induce a form of cell death that stimulates an anti-tumor immune response. oncodaily.com Investigating whether this compound can induce ICD and combining it with immune checkpoint inhibitors could be a powerful strategy to overcome resistance and improve long-term outcomes. oncodaily.com

Resistance MechanismStrategy to OvercomeExample/ApproachSource(s)
Drug Efflux Pumps (e.g., P-gp) Develop analogues that are poor substrates for the pump.Structural modification of the daunorubicin (B1662515) sugar moiety. osu.edu
Drug Efflux Pumps (e.g., P-gp) Use nanodelivery systems to bypass pumps.Formulation of pegylated liposomal doxorubicin (PLD). researchgate.netoncodaily.com
Altered Drug Target Develop analogues with different primary targets.Creating derivatives that accumulate in the cell membrane. mdpi.com
Enhanced Detoxification Pathways Inhibit detoxification enzymes.Co-administration with inhibitors of enzymes like glutathione (B108866) S-transferase (GST). oncodaily.com
Defective Apoptotic Pathways Combine with agents that restore apoptosis.Co-treatment with drugs that target anti-apoptotic proteins. uniroma1.it

By proactively addressing the challenge of resistance, researchers can work towards developing more durable and effective therapies based on the this compound scaffold. nih.gov

Q & A

Q. How can researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to this compound study design?

  • Answer :
  • Feasible : Pilot studies to confirm compound availability and assay compatibility.
  • Novel : Focus on understudied mechanisms (e.g., immunomodulatory effects).
  • Relevant : Align with global health priorities (e.g., antimicrobial resistance).
    Document rationale using PICO (Population, Intervention, Comparison, Outcome) frameworks for clinical relevance .

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